N-Boc-trans-4-fluoro-L-proline
Description
Significance as a Non-Natural Amino Acid Derivative
The incorporation of non-natural amino acids like N-Boc-trans-4-fluoro-L-proline into peptides and proteins is a powerful strategy in chemical biology. nih.gov These synthetic building blocks allow researchers to introduce novel chemical and physical properties that are not found in the 20 proteinogenic amino acids. Fluorine, with its high electronegativity, small size, and ability to form strong bonds with carbon, imparts unique stereoelectronic effects. nih.gov These effects can profoundly influence the local conformation and stability of the polypeptide chain. nih.govnih.gov Specifically, the fluorine atom in the 4-position of the proline ring can bias the ring's pucker and the cis/trans isomerization of the preceding peptide bond, which are critical determinants of protein structure and folding. nih.govnih.gov
Overview of its Strategic Role in Chemical and Biological Investigations
The strategic application of this compound spans several areas of chemical and biological research. In peptide chemistry, it is used to design peptides with enhanced conformational stability and resistance to enzymatic degradation. nih.govontosight.ai This is particularly valuable in the development of peptide-based drugs, which often suffer from poor stability in biological systems. nih.gov
Furthermore, the fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govugent.be This technique allows for detailed studies of peptide and protein conformation, dynamics, and interactions with other molecules, as the fluorine signal provides a clear window into the local environment without interference from other atoms. nih.gov The unique properties of fluorinated prolines have also been harnessed in the development of imaging agents for positron emission tomography (PET), enabling the non-invasive study of diseases like pulmonary fibrosis and various cancers. nih.govacs.org
Historical Context of Fluorinated Proline Analogues in Scientific Inquiry
The scientific journey of fluorinated proline analogues began with the goal of understanding the role of 4-hydroxyproline, a common post-translational modification in collagen. nih.gov Researchers sought to mimic the inductive effects of the hydroxyl group while eliminating its hydrogen-bonding capabilities, leading to the synthesis of 4-fluoroprolines in 1965. nih.govacs.org These early investigations revealed that the incorporation of 4-fluoroprolines could significantly impact the stability of collagen. nih.govnih.gov
Over the years, the repertoire of fluorinated prolines has expanded, with scientists developing various isomers and derivatives to fine-tune the conformational properties of peptides and proteins. nih.govacs.org This has led to a deeper understanding of the forces that govern protein folding and stability. The development of practical, large-scale syntheses of these compounds, including this compound, has made them more accessible for a wide range of applications, from fundamental biochemical studies to drug discovery. nih.govacs.org
Interactive Data Table: Physicochemical Properties
| Property | Value |
| CAS Number | 203866-14-2 |
| Molecular Formula | C10H16FNO4 |
| Molecular Weight | 233.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 115-119 °C |
| Optical Activity | [α]22/D -65.0±5°, c = 1 in chloroform |
| Solubility | Soluble in common organic solvents |
Research Findings at a Glance
| Research Area | Key Findings |
| Peptide Conformation | The trans-4-fluoro substituent strongly favors a trans conformation of the preceding amide bond and influences the pyrrolidine (B122466) ring pucker. nih.govresearchgate.net |
| Protein Stability | Incorporation can enhance the thermal stability of proteins and peptides. nih.govnih.gov |
| ¹⁹F NMR Spectroscopy | The fluorine atom acts as a sensitive reporter for studying protein conformation and dynamics. nih.gov |
| Medicinal Chemistry | Used in the synthesis of potent and selective inhibitors of enzymes like αvβ1 integrin. ossila.com |
| Radiolabeling | Serves as a precursor for the synthesis of ¹⁸F-labeled PET imaging agents. nih.govsnmjournals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthesis Methodologies for N Boc Trans 4 Fluoro L Proline
Advanced Precursor Derivatization and Functionalization Strategies
The stereoselective synthesis of N-Boc-trans-4-fluoro-L-proline heavily relies on the strategic preparation of key precursors. The most common and economically viable starting material is the naturally abundant (2S,4R)-4-hydroxyproline. nih.gov
Synthesis from Hydroxyproline (B1673980) Derivatives
A prevalent strategy involves the inversion of the stereochemistry at the C-4 position of (2S,4R)-4-hydroxyproline to obtain the corresponding (2S,4S) diastereomer, which is the direct precursor for the trans-fluorinated product. One effective method to achieve this inversion is through an intramolecular Mitsunobu reaction of N-Boc-(2S,4R)-4-hydroxy-L-proline. nih.govacs.org This reaction proceeds via a lactone intermediate, which upon hydrolysis, yields the desired N-Boc-(2S,4S)-4-hydroxy-L-proline. nih.govnih.govacs.org
Another approach involves the mesylation of the hydroxyl group of N-Boc-(2S,4R)-4-hydroxyproline, followed by intramolecular cyclization to form a lactone, which is then hydrolyzed to give the inverted (2S,4S)-hydroxyproline derivative. nih.gov The use of a bulky tert-butyl ester protecting group for the carboxylic acid can be advantageous in subsequent fluorination steps to prevent undesirable intramolecular side reactions. nih.govacs.org
| Starting Material | Key Transformation | Intermediate | Product | Overall Yield | Reference |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | Intramolecular Mitsunobu reaction, Lactone hydrolysis | N-Boc-(2S,4S)-4-hydroxyproline lactone | N-Boc-(2S,4S)-4-hydroxy-L-proline | 71% (over two steps) | nih.govacs.org |
| (2S,4R)-4-Hydroxyproline | Boc protection, Mesylation, Lactonization, Hydrolysis | N-Boc-(2S,4R)-4-mesylproline, N-Boc-(2S,4S)-4-hydroxyproline lactone | N-Boc-(2S,4S)-4-hydroxyproline | 72% (over four steps) | nih.gov |
Routes Involving Pyrrolidine (B122466) Intermediates
The pyrrolidine ring, the core structure of proline, is a versatile scaffold for various chemical modifications. mdpi.com The synthesis of this compound often proceeds through functionalized pyrrolidine intermediates derived from hydroxyproline. For instance, N-protected 4-oxo-proline derivatives can serve as key intermediates. acs.orgnih.gov These keto-prolines can be synthesized by the oxidation of the corresponding hydroxyproline precursors. mdpi.com
Furthermore, the strategic use of protecting groups on the pyrrolidine nitrogen is crucial for directing the stereochemical outcome of subsequent reactions. The Boc (tert-butyloxycarbonyl) group is commonly employed due to its stability and ease of removal under mild acidic conditions. nih.govacs.org The synthesis of various pyrrolidine-containing drugs and their precursors often utilizes N-Boc protected pyrrolidine intermediates. mdpi.com
Innovative Fluorination Reagents and Reaction Conditions
The introduction of the fluorine atom onto the proline ring with the correct stereochemistry is the most critical step in the synthesis. Various fluorinating agents and reaction conditions have been developed to achieve this transformation efficiently and selectively.
Applications of Diethylaminosulfur Trifluoride (DAST) and Analogues
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols. numberanalytics.comsigmaaldrich.com It typically reacts with alcohols to produce the corresponding fluorides with inversion of configuration (SN2 mechanism). nih.gov However, the use of DAST can sometimes lead to side reactions, and its thermal instability is a concern. acs.org
More stable and easier-to-handle analogues of DAST, such as Deoxo-Fluor and XtalFluor reagents, have been developed. acs.org These reagents often provide higher yields and fewer byproducts. For example, XtalFluor reagents, when used with promoters like Et₃N·3HF, can effectively convert alcohols to alkyl fluorides with reduced elimination side products compared to DAST. acs.org
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a cornerstone for the synthesis of fluorinated organic compounds. numberanalytics.comucla.edu This approach typically involves the displacement of a good leaving group, such as a tosylate or mesylate, by a fluoride (B91410) ion source. Tetra-n-butylammonium fluoride (TBAF) is a common fluoride source used for this purpose. nih.gov
A significant challenge in nucleophilic fluorination is the potential for elimination side reactions. nih.gov To circumvent this, reaction conditions, including the choice of solvent and temperature, must be carefully optimized. numberanalytics.com For instance, using a sterically hindered substrate, such as a tert-butyl ester derivative of proline, can suppress intramolecular side reactions during fluorination. nih.govacs.org
| Precursor | Fluorinating Agent | Product | Yield | Reference |
| N-Boc-(2S,4S)-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | This compound tert-butyl ester | Good | nih.govacs.org |
| N-Boc-(2S,4R)-4-hydroxyproline methyl ester triflate | Tetra-n-butylammonium fluoride (TBAF) | N-Boc-(2S,4S)-4-fluoroproline methyl ester | - | nih.gov |
Emerging Fluorinating Agents
Recent research has focused on the development of novel and more effective fluorinating agents. Nosyl fluoride has been successfully employed as a deoxyfluorinating agent in a large-scale synthesis of N-Boc-4-fluoro-L-proline from N-Boc-4-hydroxy-L-proline methyl ester. researchgate.net
Morpholinosulfur trifluoride has also emerged as a valuable reagent, demonstrating high diastereoselectivity in the fluorination of N-Boc-hydroxyproline tert-butyl esters, preventing intramolecular side reactions and yielding a single diastereomer. nih.govacs.org Other N-F type electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have also expanded the toolkit for the synthesis of fluorinated organic molecules. beilstein-journals.orgmdpi.com
Strategies for Stereochemical Control and Diastereoselectivity in Synthesis
The synthesis of this compound requires precise control over multiple stereocenters. The inherent chirality of the L-proline backbone must be maintained while selectively introducing a fluorine atom at the C-4 position with a trans configuration relative to the carboxyl group at C-2. Methodologies to achieve this high level of stereochemical fidelity are critical for producing the desired isomer.
Enantioselective Synthesis Approaches
The primary strategy for ensuring the correct enantiomer of the proline ring is substrate-controlled synthesis, starting from an enantiopure precursor. The most common and economically viable starting material is (2S,4R)-4-hydroxy-L-proline (Hyp), a naturally occurring amino acid. nih.gov By beginning with this chiral pool material, the (2S) configuration of the final product is intrinsically established, obviating the need for a separate enantioselective step or chiral resolution.
While less common for this specific target, general enantioselective methods for creating 4-substituted proline scaffolds exist. One such approach involves phase-transfer catalysis, where a glycine-derived imine undergoes a double allylic alkylation in the presence of a chiral catalyst, such as a chinchonidine derivative, to produce 4-substituted prolines with high enantiomeric ratios (e.g., 95:5 e.r.). nih.gov Although powerful for generating novel proline analogues, the use of naturally abundant L-hydroxyproline remains the most direct route for this compound.
Control of C-4 Configuration (Trans Isomer Specificity)
Achieving the specific trans configuration of the fluorine atom at the C-4 position is the most challenging aspect of the synthesis. The strategy hinges on a sequence of stereochemical inversions.
Inversion of the C-4 Hydroxyl Group: The synthesis typically starts with commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline, which has a cis relationship between the hydroxyl and carboxyl groups. To obtain the trans fluorine product, the stereochemistry at C-4 must first be inverted. This is often accomplished through a Mitsunobu reaction, using a nucleophile like benzoic acid, followed by hydrolysis of the resulting ester. nih.govnih.gov An alternative intramolecular approach involves activating the 4R-hydroxyl group (e.g., as a mesylate) and then treating with a base, causing the carboxylate to displace the leaving group and form a bicyclic lactone. Subsequent hydrolysis of the lactone yields (2S,4S)-N-Boc-4-hydroxy-L-proline, which now possesses the required precursor stereochemistry. nih.govacs.org
Stereospecific Deoxyfluorination: With the (2S,4S)-hydroxyproline derivative in hand, a deoxyfluorination reaction is performed. This reaction proceeds via an SN2 mechanism, which results in a complete inversion of configuration at the C-4 center. Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable morpholinosulfur trifluoride are commonly used. nih.govacs.org The fluorination of the (4S)-hydroxyl group yields the desired (4R)-fluoro product, which corresponds to the trans diastereomer. nih.govnih.gov The analysis of crude reaction material often shows the presence of only a single diastereomer, confirming the high stereospecificity of the fluorination step. acs.orgresearchgate.net
Chemical Protection and Deprotection Regimes of the N-Boc Group
Selective Cleavage Methods and Compatibility with Diverse Functionalities
The removal of the N-Boc group is a critical final step. The choice of deprotection method depends on the sensitivity of the fluorinated proline molecule and any other functional groups present.
Acidic Cleavage: The most traditional method for Boc deprotection involves treatment with strong acids. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) are widely used. fishersci.co.uknih.gov For radiolabeled analogues, 2 M hydrochloric acid is effective for rapid, mild deprotection. nih.govacs.org
Mild and Selective Methods: To avoid harsh acidic conditions that could compromise other acid-labile groups, several milder strategies have been developed.
Thermolytic Deprotection: Heating N-Boc compounds in specific solvents can effect cleavage without any acid catalyst. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) are particularly effective, with HFIP being the more reactive of the two. researchgate.netacs.org This method is compatible with many other protecting groups, including -OAc, -OBn, and -NCbz. researchgate.net
Oxalyl Chloride/Methanol: A method using oxalyl chloride in methanol provides a mild and efficient means of N-Boc deprotection at room temperature. This procedure has proven effective for substrates with multiple acid-sensitive functionalities where traditional methods like TFA/DCM failed. nih.gov
The table below summarizes various deprotection conditions.
| Reagent/Condition | Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Standard, highly effective, but harsh. fishersci.co.uknih.gov |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temp | Common alternative to TFA. fishersci.co.uknih.gov |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux / Microwave | Mild, thermolytic cleavage; acid-free. researchgate.net |
| Hexafluoroisopropanol (HFIP) | HFIP | Reflux / Microwave | More reactive than TFE; acid-free. researchgate.net |
| Oxalyl Chloride | Methanol | Room Temp | Very mild; compatible with acid-labile groups. nih.gov |
Impact on Overall Synthetic Yield and Purity
The N-Boc protecting group plays a significant role beyond simply masking the amine; it actively contributes to the synthetic efficiency and final purity of the product.
Furthermore, the development of robust synthetic protocols, such as using nosyl fluoride for deoxyfluorination, has enabled the large-scale synthesis of N-Boc-4-fluoro-l-proline with excellent purity (>99% by HPLC) without the need for chromatographic purification. acs.org The ability to cleanly install and subsequently remove the Boc group under conditions that preserve the integrity of the fluorinated product is key to achieving such high purity on a kilogram scale. acs.org
Automated Synthesis Techniques for Radiolabeled this compound Analogues
The development of positron emission tomography (PET) imaging agents, such as trans-4-[¹⁸F]fluoro-L-proline, requires specialized synthetic methods that are rapid, efficient, and amenable to automation to handle the short half-life of fluorine-18 (B77423) and minimize radiation exposure to personnel. acs.orgnih.gov
The synthesis of [¹⁸F]-labeled analogues begins with a protected precursor, typically di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate. nih.govacs.org This precursor, which contains the N-Boc group and a tosylate leaving group at the C-4 position with the correct stereochemistry, is subjected to nucleophilic fluorination. The process is carried out in a fully automated synthesis module. acs.orgnih.gov
The key steps in the automated synthesis are:
Nucleophilic Radiofluorination: The precursor is reacted with [¹⁸F]fluoride, which displaces the tosylate leaving group via an SN2 reaction, simultaneously introducing the ¹⁸F-label and inverting the stereocenter to create the desired trans configuration. nih.govacs.org
Single-Step Deprotection: Following the radiofluorination, the N-Boc and tert-butyl ester protecting groups are removed in a single step. This is typically achieved by heating with a mild acid, such as 2 M hydrochloric acid, directly within the automated module. nih.govacs.org This integrated deprotection avoids manual handling of radioactive intermediates. nih.gov
This fully automated approach allows for the production of trans-4-[¹⁸F]fluoro-L-proline with high radiochemical purity (>99%) and a total synthesis time of approximately 57 minutes from the delivery of the [¹⁸F]fluoride. nih.govacs.org The development of precursors that allow for both highly selective radiofluorination and rapid, mild deprotection has been crucial for making these imaging agents readily available for clinical and research applications. nih.gov
Radiochemical Yield and Purity Optimization
The optimization of radiochemical yield (RCY) and purity is paramount in the synthesis of PET tracers to ensure both the quality of the imaging results and the safety of the procedure. For the synthesis of trans-4-[¹⁸F]fluoro-L-proline, which utilizes an N-Boc protected precursor, automated synthesis modules have been developed to achieve high efficiency and reproducibility. acs.orgsnmjournals.org
In a typical automated process, the precursor, di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate, is subjected to nucleophilic fluorination with [¹⁸F]fluoride. acs.org The reaction conditions, including temperature, reaction time, and the purification method, are carefully controlled to maximize the incorporation of the radioisotope and minimize the formation of chemical and radiochemical impurities.
Table 1: Radiochemical Yield and Purity of trans-4-[¹⁸F]fluoro-L-proline
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (Decay-corrected) | 34 ± 4.3% | acs.orgnih.gov |
| Radiochemical Purity | >99% | acs.orgnih.gov |
| Number of Syntheses (n) | 11 | acs.orgnih.gov |
| Total Synthesis Time | 57 ± 1.2 min | acs.orgnih.gov |
Application in Positron Emission Tomography (PET) Tracer Precursor Synthesis
This compound, and more directly its activated derivatives, serve as crucial precursors in the synthesis of the PET tracer trans-4-[¹⁸F]fluoro-L-proline. acs.orgnih.gov This tracer is of significant interest for imaging various physiological and pathological processes, including those involving collagen synthesis, which is often upregulated in diseases such as fibrosis and certain cancers. acs.orgnih.gov
The synthesis of the radiotracer involves the nucleophilic substitution of a leaving group (e.g., tosyloxy) on the 4-position of the N-Boc protected proline ring with [¹⁸F]fluoride. acs.orgsnmjournals.org The "building block" approach, where the fluorine-18 is incorporated into a small, reactive molecule that is then used in subsequent synthetic steps, is a common strategy in PET chemistry. rsc.org In this context, the N-Boc-trans-4-tosyloxy-L-proline derivative acts as the direct building block for radiofluorination.
The Boc protecting group plays a vital role in this process. It protects the amino group during the fluorination reaction and is then efficiently removed under acidic conditions in the final step of the synthesis to yield the desired PET tracer. acs.org The development of automated synthesis units has streamlined this process, allowing for the reliable and remote production of trans-4-[¹⁸F]fluoro-L-proline for clinical and research applications. snmjournals.org
Conformational Analysis and Stereoelectronic Effects of N Boc Trans 4 Fluoro L Proline in Peptidic and Organic Systems
Influence of the Fluorine Atom on Pyrrolidine (B122466) Ring Pucker Conformation
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C4 position of the proline ring has a profound impact on the ring's puckering behavior. This is primarily governed by stereoelectronic effects, specifically the gauche effect.
Cγ-exo and Cγ-endo Preferences
The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-exo (up) and Cγ-endo (down), defined by the displacement of the Cγ atom relative to the plane of the other four ring atoms. In N-Boc-trans-4-fluoro-L-proline, which has the (2S, 4R) configuration, the fluorine atom is in the trans position relative to the carboxyl group.
The strong electronegativity of the fluorine atom creates a potent inductive effect, making the C-F σ* orbital a good electron acceptor. This leads to a stabilizing hyperconjugative interaction (gauche effect) where the C-F bond orients antiperiplanar to an adjacent C-H bond. nih.gov In the case of (2S,4R)-4-fluoroproline (Flp), this gauche effect is satisfied when the pyrrolidine ring adopts a Cγ-exo pucker. wisc.edu This orientation places the fluorine atom on the opposite side of the ring from the carbonyl carbon. nih.gov Conversely, the diastereomer (2S,4S)-4-fluoroproline (flp) predominantly adopts a Cγ-endo conformation due to similar hyperconjugative interactions. nih.gov
Correlation with Peptide Bond Conformation
The puckering of the pyrrolidine ring is intimately linked to the conformation of the preceding peptide bond (the prolyl amide bond). The ring pucker influences the main-chain dihedral angles, particularly φ (phi) and ψ (psi). The φ angle is more restricted in proline, and the ring pucker modulates this, with the exo pucker reducing the absolute value of both φ and ψ angles. nih.gov For instance, the φ dihedral angle varies from approximately -60° in the exo pucker to about -75° in the endo pucker. nih.gov
A significant consequence of this is the influence on the n→π* interaction, an attractive force between the lone pair of one carbonyl oxygen and the π* orbital of the adjacent carbonyl group. nih.gov This interaction is only possible in the trans conformation of the peptide bond and is stronger when the donor-acceptor distance is shorter. nih.gov The Cγ-exo pucker, favored by this compound, is associated with shorter donor-acceptor distances, thus strengthening the n→π* interaction. nih.gov This, in turn, further stabilizes the trans conformation of the prolyl peptide bond. nih.govhw.ac.uk Therefore, the higher preference for the Cγ-exo pucker in (2S,4R)-4-fluoroproline correlates with a higher population of the trans peptide bond. nih.gov
Modulation of Prolyl Peptide Bond cis-trans Isomerism
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is often a rate-limiting step in protein folding. nih.govnih.gov The introduction of a 4-fluoro substituent significantly modulates this equilibrium and the kinetics of isomerization.
Alteration of Rotational Barriers
The strong inductive effect of the fluorine atom in this compound has a direct impact on the electronic character of the prolyl peptide bond. The electron-withdrawing nature of the fluorine atom reduces the ability of the proline nitrogen's lone pair to participate in resonance with the amide carbonyl group. nih.gov This delocalization is what gives the C-N bond its partial double-bond character, which is the source of the rotational barrier between the cis and trans isomers.
By diminishing this double-bond character, the 4-fluoro substituent effectively lowers the rotational energy barrier for isomerization. nih.govethz.ch This means that less energy is required to rotate around the peptide bond, leading to faster interconversion between the cis and trans forms.
Acceleration of Isomerization Kinetics
The lowered rotational barrier directly translates to an acceleration of the cis-trans isomerization kinetics. nih.govnih.gov Studies on model peptides have shown that the rate constants for amide bond isomerization are greater for those containing 4-fluoro-L-proline compared to unmodified proline. nih.gov This acceleration of isomerization can have significant implications in biological systems, potentially enhancing the rate of protein folding where prolyl isomerization is a bottleneck. nih.gov For example, in studies with thioredoxin, incorporating (4S)-fluoroproline, which favors the cis conformation, accelerated the formation of the native cis-peptide bond nine-fold. ethz.ch While (4R)-fluoroproline (as in the trans isomer) did not show such a dramatic effect in that specific protein context, the underlying principle of accelerated kinetics due to the inductive effect remains. ethz.ch
Stereoelectronic Interactions and Inductive Effects of the 4-Fluoro Substituent
The conformational and kinetic effects described above are rooted in the fundamental stereoelectronic and inductive properties of the 4-fluoro substituent.
The inductive effect is the primary driver of the observed changes. Fluorine, being the most electronegative element, strongly withdraws electron density through the sigma bonds of the pyrrolidine ring. nih.govlibretexts.org This has several key consequences:
It lowers the pKa of the proline nitrogen, indicating reduced electron density. nih.gov
It alters the bond order of the adjacent amide bond, increasing the C=O double bond character and decreasing the C-N double bond character. nih.gov This is the basis for the lowered rotational barrier.
The stereoelectronic effects , such as the gauche effect, are dependent on the specific three-dimensional arrangement of the atoms. As discussed, the gauche effect between the C-F bond and adjacent C-H bonds dictates the preference for the Cγ-exo pucker in this compound. nih.govwisc.edu This, in turn, influences the main-chain dihedral angles and the stability of the trans peptide bond via the n→π* interaction. nih.gov
These stereoelectronic interactions are highly specific to the stereochemistry of the fluorine substituent. The (2S, 4R) configuration in trans-4-fluoro-L-proline stabilizes the Cγ-exo pucker and the trans amide conformation, which can be beneficial for the stability of certain protein structures like the collagen triple helix. wisc.edu Conversely, the (2S, 4S) diastereomer (cis-4-fluoro-L-proline) stabilizes the Cγ-endo pucker and can have the opposite, destabilizing effect in the same context. wisc.edu
Gauche Effect Manifestations
The conformational preferences of the pyrrolidine ring of proline are a critical determinant of peptide and protein architecture. The ring can adopt two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). In unsubstituted proline, there is a slight preference for the Cγ-endo pucker. However, the introduction of an electronegative substituent at the 4-position, such as the fluorine atom in this compound, dramatically alters this equilibrium due to the gauche effect.
The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative groups are positioned gauche (at a 60° dihedral angle) to each other, which is energetically more favorable than the anti-conformation. In the case of this compound, which has the (2S, 4R) configuration, the electronegative fluorine atom at the 4R position and the nitrogen atom of the amide backbone engage in a stabilizing gauche interaction. This stereoelectronic effect strongly biases the pyrrolidine ring towards a Cγ-exo pucker. nih.gov This enforced pucker has significant implications for the main-chain dihedral angles (φ and ψ) of the peptide backbone, effectively pre-organizing the local secondary structure.
| Feature | Unsubstituted Proline | This compound ((4R)-Fluoroproline) |
| Preferred Pucker | Cγ-endo (slight preference) | Cγ-exo (strong preference) |
| Driving Force | - | Gauche effect between F and N |
| Consequence | Conformational flexibility | Pre-organization of backbone dihedral angles |
Impact on Amidic Resonance
The unique cyclic structure of proline influences the character of the preceding peptide bond (the X-Pro bond, where X is any amino acid). This bond can exist in either a cis or trans conformation, and the energy barrier for isomerization between these two states is a crucial factor in protein folding kinetics. The electronic properties of the proline ring, and specifically the substituents on it, can modulate this isomerization barrier.
The highly electronegative fluorine atom in this compound exerts a strong inductive effect, withdrawing electron density from the pyrrolidine ring. This electron withdrawal extends to the proline nitrogen atom, reducing its ability to donate its lone pair of electrons to the carbonyl carbon of the preceding peptide bond. wisc.edu This diminishes the double-bond character of the C-N amide bond, which in turn lowers the rotational barrier for cis-trans isomerization. wisc.edu A lower energy barrier means that the interconversion between the cis and trans conformers is accelerated, a factor that can have a profound impact on the rate of protein folding. wisc.edu
| Property | Effect of this compound |
| Inductive Effect | Strong electron withdrawal by fluorine |
| Amide Bond Character | Reduced double-bond character of the X-Pro bond |
| Rotational Barrier | Lowered for cis-trans isomerization |
| Isomerization Rate | Accelerated interconversion between cis and trans conformers |
Consequences for Peptide and Protein Structural Dynamics and Stability
The distinct conformational biases and electronic perturbations introduced by this compound have far-reaching consequences for the structure, stability, and function of peptides and proteins.
Effects on Collagen Model Peptides
Collagen, the most abundant protein in animals, is characterized by its unique triple helical structure, which is rich in proline and hydroxyproline (B1673980) residues in a repeating Xaa-Yaa-Gly sequence. The stability of the collagen triple helix is highly dependent on the pucker of the proline rings and the trans conformation of the peptide bonds.
The incorporation of (2S,4R)-4-fluoroproline (Flp), the deprotected form of this compound, into the Yaa position of collagen model peptides has been shown to dramatically increase the stability of the triple helix. scite.ai This hyperstability is attributed to the strong Cγ-exo pucker induced by the gauche effect, which pre-organizes the main-chain dihedral angles into a conformation that is highly favorable for triple helix formation. nih.gov Interestingly, the stabilization is primarily driven by an entropic effect. While the enthalpic contribution from hydration is reduced compared to hydroxyproline-containing peptides, the pre-organization of the fluoroproline-containing strands reduces the entropic penalty of folding, leading to a more stable triple helix.
In contrast, when placed in the Xaa position, the (2S,4R)-4-fluoroproline diastereomer is destabilizing and does not promote triple helix formation. scite.ai
| Peptide | Position of (4R)-Fluoroproline | Effect on Triple Helix Stability | Primary Thermodynamic Contribution |
| (Pro-Flp-Gly)n | Yaa | Greatly increased | Entropic |
| (Flp-Pro-Gly)n | Xaa | Destabilized (no helix formation) | - |
Role in Protein Folding Kinetics
The folding of many proteins is a complex process, and the cis-trans isomerization of peptide bonds preceding proline residues can be a rate-limiting step. wisc.edu As discussed previously, the introduction of a 4-fluoro substituent accelerates this isomerization. wisc.edu By lowering the energy barrier for this key conformational change, the incorporation of 4-fluoroproline (B1262513) can facilitate faster protein folding. For instance, in studies with the protein barstar, variants containing 4-fluoroproline exhibited altered thermostability and provided a means to investigate the mechanism of peptidyl prolyl cis-trans isomerases. wisc.edu
Enhanced Resistance to Proteolytic Degradation
The conformational rigidity and altered electronic properties imparted by this compound can also enhance the resistance of peptides to proteolytic enzymes. The specific conformation of the proline ring and the preceding peptide bond can be critical for recognition and cleavage by proteases.
In a study on a tripeptide inhibitor of the protease thrombin, substitution of the central proline with (2S,4R)-4-fluoroproline (Flp) resulted in retained inhibitory potency and improved metabolic stability, indicating resistance to oxidative metabolism. wisc.edu The fixed Cγ-exo pucker of the fluorinated proline likely presents a conformation that is not readily recognized or processed by degradative enzymes, thereby increasing the peptide's half-life. Conversely, the diastereomer, (2S,4S)-4-fluoroproline (flp), led to a significant reduction in potency. wisc.edu This highlights the stereospecificity of the interaction and the importance of the Cγ-exo pucker for maintaining biological activity and enhancing stability.
| Proline Analogue in Thrombin Inhibitor | Effect on Potency | Metabolic Stability |
| (2S,4R)-4-Fluoroproline (Flp) | Retained | Improved |
| (2S,4S)-4-Fluoroproline (flp) | 200-fold reduced | - |
N Boc Trans 4 Fluoro L Proline in Medicinal Chemistry and Drug Discovery Research
Strategic Building Block in Peptide and Peptidomimetic Synthesis
N-Boc-trans-4-fluoro-L-proline serves as a crucial intermediate for the incorporation of the trans-4-fluoro-L-proline (Flp) residue into peptide chains. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is standard in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a desired peptide sequence. The fluorine atom at the 4-position of the proline ring is not merely a passive substituent; its strong inductive effect has profound consequences on the local geometry of the peptide backbone. nih.govnih.gov
The presence of the electronegative fluorine atom enforces a specific puckering of the five-membered pyrrolidine (B122466) ring. For the trans isomer, this results in a strong preference for the Cγ-exo pucker. This conformational rigidity is a key attribute, as it reduces the conformational entropy of the peptide, which can lead to more favorable binding with biological targets. nih.govbeilstein-journals.org
The unique conformational effects of trans-4-fluoro-L-proline have been exploited in the design of various biologically active peptides. By replacing a standard proline residue with its fluorinated counterpart, researchers can lock the peptide into a more bioactive conformation or enhance its stability.
A notable example is in the development of collagen-mimetic peptides. Collagen, the most abundant protein in animals, has a characteristic triple helix structure that relies on the specific ring pucker of its numerous proline and hydroxyproline (B1673980) residues. Studies have shown that incorporating (4R)-fluoroproline, which corresponds to the trans isomer, can dramatically increase the thermal stability of the collagen triple helix. beilstein-journals.org This stabilization is attributed to the fluorine atom's stereoelectronic influence, which pre-organizes the peptide strand into the conformation required for helix formation. nih.gov
Furthermore, fluorinated prolines have been incorporated into peptide-based inhibitors. In the development of inhibitors for thrombin, a key protease in blood clotting, replacing a central proline residue with trans-4-fluoro-L-proline was found to maintain the inhibitor's potency while preventing oxidative metabolism, a common pathway of degradation for proline-containing molecules. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The conformational control offered by this compound makes it an excellent tool for designing constrained peptidomimetics. chemimpex.com
Development and Optimization of Enzyme Inhibitors and Modulators
The incorporation of trans-4-fluoro-L-proline is a recognized strategy for optimizing the properties of enzyme inhibitors. The conformational rigidity and altered electronic properties imparted by the fluorinated residue can lead to more potent and selective interactions with an enzyme's active site. chemimpex.com
Research has demonstrated that derivatives synthesized from this compound can exhibit significantly enhanced inhibitory efficacy. For instance, a series of N-arylsulfonyl-L-proline derivatives were developed as inhibitors of αvβ1 integrin, a receptor involved in cell adhesion and signaling. The derivative containing the trans-4-fluoro-L-proline scaffold was identified as a highly potent and selective inhibitor.
In another example involving inhibitors of the enzyme thrombin, the goal was to improve metabolic stability without sacrificing potency. By substituting the central proline of a tripeptide inhibitor with trans-4-fluoro-L-proline, researchers created a compound that retained its inhibitory activity against thrombin but was resistant to oxidative metabolism at the proline ring. nih.gov This demonstrates how fluorination can enhance the drug-like properties of a peptide inhibitor, increasing its potential for therapeutic application.
Proteases are a major class of drug targets, and the development of specific inhibitors is a key area of research. Thrombin, a serine protease essential for blood coagulation, has been a significant target for such studies. nih.gov
In crystal structure analyses of thrombin in complex with its inhibitors, the conformation of the inhibitor within the active site is critical for its function. For certain tripeptide inhibitors, it was found that the central proline residue needed to adopt an exo ring pucker to bind effectively. nih.gov By using this compound in the synthesis, the resulting inhibitor is pre-organized into this required Cγ-exo conformation. This stereochemical control not only ensured potent inhibition but also contributed to improved selectivity against related proteases like trypsin. nih.gov This highlights the strategic advantage of using conformationally locked building blocks to achieve both high potency and target specificity.
Enhancement of Therapeutic Peptide Bioactivity and Pharmacological Profiles
The introduction of the trans-4-fluoro-L-proline residue can lead to a more stable and potent peptide by locking it into its bioactive conformation, as discussed previously. nih.govchemimpex.com This pre-organization reduces the entropic penalty of binding to its biological target, often resulting in higher affinity.
Furthermore, fluorination provides a significant advantage in terms of the peptide's pharmacokinetic properties. The carbon-fluorine bond is exceptionally strong and stable, making the proline residue resistant to common metabolic pathways, such as enzymatic hydroxylation. nih.gov This increased metabolic stability can lead to a longer half-life in the body. Additionally, sources suggest that incorporating this building block can lead to improved solubility and bioavailability, which are critical factors for the development of effective pharmaceuticals. chemimpex.com The combination of enhanced stability, conformational rigidity, and improved physicochemical properties makes this compound a powerful component in the toolkit of modern drug discovery. chemimpex.com
Improvement of in vivo Stability
A significant hurdle in the development of peptide-based pharmaceuticals is their susceptibility to metabolic degradation by proteases. Fluorination represents a well-established strategy to overcome this limitation. nih.gov The introduction of a fluorine atom, as seen in this compound, can sterically and electronically shield susceptible bonds from enzymatic cleavage, thereby enhancing the in vivo stability of the parent molecule.
Research in the development of thrombin inhibitors has demonstrated the practical benefits of this approach. When designing analogs to improve oral pharmacokinetic performance, researchers identified sites of metabolism in lead compounds. nih.gov By substituting the natural proline residue at the P2 position with 4-fluoroproline (B1262513), they successfully engineered molecules with reduced metabolism. nih.gov Specifically, a tripeptide inhibitor incorporating (4R)-4-fluoroproline retained high potency while showing improved resistance to oxidative metabolism. nih.govnih.gov
Further evidence of enhanced stability comes from studies using radiolabeled proline analogs in cell-based assays. In a study with F98 rat glioma cells, the metabolic incorporation of cis- and trans-4-[¹⁸F]fluoro-L-proline into proteins was compared to that of natural L-proline. anu.edu.au After a 120-minute incubation, less than 1% of the fluorinated proline analogs were found in the acid-precipitable fraction (indicative of protein incorporation), whereas natural proline showed a 20% incorporation rate. anu.edu.au This stark difference highlights the resistance of 4-fluoroprolines to being utilized in protein synthesis, a key metabolic pathway, which contributes to their stability and bioavailability as components of therapeutic agents. anu.edu.au
| Compound | Incubation Time | Incorporation into Protein (Acid Precipitable Fraction) | Reference |
|---|---|---|---|
| [³H]-L-proline | 120 min | 20% | anu.edu.au |
| cis-4-[¹⁸F]fluoro-L-proline | 120 min | <1% | anu.edu.au |
| trans-4-[¹⁸F]fluoro-L-proline | 120 min | <1% | anu.edu.au |
Modulation of Receptor Activity
The conformational rigidity imparted by the 4-fluoroproline moiety is a key attribute for modulating the activity of a molecule at its biological target. The fluorine atom's strong electron-withdrawing effect enforces a specific pucker on the pyrrolidine ring, which in turn influences the conformation of the peptide backbone and the orientation of critical binding groups. nih.govraineslab.com This "pre-organization" can enhance binding affinity by reducing the entropic penalty of binding. plos.orgnih.gov
This principle has been applied in the development of selective ligands for various receptors. For instance, in creating analgesics targeting the neurotensin (B549771) receptor (NTS1), analogues of neurotensin were modified with various proline derivatives to develop selective inhibitors for the related NTS2 receptor. nih.gov Cellular assays revealed that the receptor preferred ligands containing exo-puckered prolines, a conformation that is strongly favored by (2S,4R)-4-fluoroproline (the deprotected form of this compound). nih.gov
Similarly, 4-fluoroproline has been incorporated into thrombin inhibitors. In one study, replacing a central proline residue in a tripeptide inhibitor with (4R)-4-fluoroproline (derived from the trans isomer) retained high potency, while the (4S)-4-fluoroproline (cis isomer) analog was approximately 300-fold less potent. nih.gov This dramatic difference underscores how the specific stereochemistry of the fluorine atom can profoundly modulate interaction with a receptor's active site. nih.gov
The influence of fluorination extends to transporter proteins, which function as a class of receptors. In structure-activity relationship (SAR) studies of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), which regulate adenosine (B11128) signaling, the presence and position of fluorine on various parts of the inhibitor molecule were found to be critical for activity at ENT1 and ENT2. frontiersin.org
Contributions to Integrin Inhibitor Development
Integrins are a family of cell adhesion receptors that play pivotal roles in cell-cell and cell-extracellular matrix interactions. The αvβ1 integrin, in particular, has been identified as a key mediator in the progression of fibrotic diseases, making it an attractive therapeutic target. nih.gov this compound has been utilized as a key building block in the synthesis of potent and selective inhibitors targeting this integrin. nih.gov
Design of Potent and Selective αvβ1 Integrin Inhibitors
Researchers have successfully used this compound to construct novel N-arylsulfonyl-L-proline scaffolds for αvβ1 integrin inhibitors. This work led to the discovery of compounds with exceptional potency, exhibiting half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range. One such derivative demonstrated an IC₅₀ value of just 0.02 nM, highlighting the effectiveness of this scaffold in achieving high-affinity binding.
The design strategy often involves using the fluoroproline core to correctly orient other pharmacophoric elements, such as a group that mimics the arginine-glycine-aspartic acid (RGD) sequence recognized by many integrins. This structural constraint is crucial for achieving high selectivity over other integrin subtypes, such as αvβ3, αvβ5, and αvβ6, which is essential for minimizing off-target effects. nih.gov
Structure-Activity Relationship Studies
The development of fluoroproline-based integrin inhibitors has been guided by extensive structure-activity relationship (SAR) studies. A central finding from this research is the profound impact of the fluorine atom's stereochemistry on biological activity. The trans-fluoro substituent in (2S,4R)-4-fluoroproline preferentially stabilizes a Cγ-exo pucker of the pyrrolidine ring. plos.orgnih.gov This conformation, in turn, favors a trans geometry for the preceding peptide bond, which is often the required conformation for optimal binding to the target receptor. plos.orgresearchgate.net
In contrast, the cis-fluoro substituent in (2S,4S)-4-fluoroproline favors a Cγ-endo pucker and a cis amide bond. plos.orgnih.gov This stereochemical control is a powerful tool for medicinal chemists. In the context of thrombin inhibitors, for example, the (4R)-fluoro isomer, which stabilizes the preferred trans conformation, was found to be 300 times more potent than the (4S)-fluoro isomer. nih.gov This demonstrates a clear SAR where the conformational bias induced by the fluoroproline ring directly translates into a significant difference in inhibitory potency.
| Proline Analog | Favored Ring Pucker | Favored Preceding Amide Bond | Impact on Activity (Example: Thrombin Inhibitor) | Reference |
|---|---|---|---|---|
| (2S,4R)-4-Fluoroproline (from trans) | Cγ-exo | trans | High Potency | nih.govplos.orgnih.gov |
| (2S,4S)-4-Fluoroproline (from cis) | Cγ-endo | cis | ~300-fold Reduced Potency | nih.govplos.orgnih.gov |
Applications in Neuroscience Research
The unique properties of 4-fluoroproline and its derivatives have found application in neuroscience research, particularly in the development of tools to study and modulate the function of the central nervous system. Its incorporation into peptides and small molecules allows for the creation of metabolically stable probes and potential therapeutics for neurological disorders. Radiolabeled versions, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, are used as imaging agents in positron emission tomography (PET) to study disease processes in the brain. nih.govresearchgate.net
Studies have investigated the transport mechanisms of these radiolabeled tracers in F98 rat glioma cells. anu.edu.au Such research is fundamental to understanding how these agents are distributed in the brain and for interpreting PET imaging data in the context of brain tumors and other neurological conditions. anu.edu.auresearchgate.net
Investigation of Neurotransmitter Systems
The ability of 4-fluoroproline to confer specific conformations and metabolic stability makes it a valuable component in molecules designed to interact with neurotransmitter systems. These systems rely on precise molecular recognition at receptors and transporters, which can be effectively targeted by molecules containing a conformationally constrained proline analog.
One key area of application is the development of atypical dopamine (B1211576) transporter (DAT) inhibitors as potential treatments for psychostimulant abuse. nih.gov SAR studies on a series of compounds containing a bis(4-fluorophenyl)methyl moiety explored how modifications to the molecular scaffold affected binding affinity at DAT. nih.gov This line of research aims to create molecules that can modulate dopamine levels without producing abuse liability themselves.
Furthermore, 4-fluoroproline derivatives have been used to create selective ligands for the neurotensin receptor 2 (NTS2). nih.gov Neurotensin is a neuropeptide that modulates the activity of major neurotransmitter systems, including the dopaminergic system. Therefore, selective NTS2 ligands are valuable tools for dissecting the complex roles of neurotensin in the brain. The development of these ligands was aided by the conformational preferences imposed by the fluoroproline ring, allowing for selective targeting of one receptor subtype over another. nih.gov
Identification of Potential Therapeutic Targets for Neurological Diseases
This compound serves as a sophisticated chemical building block in medicinal chemistry. The "Boc" (tert-butyloxycarbonyl) group is a protecting element used during chemical synthesis, which is typically removed to yield the final, biologically active molecule. The true value lies in the core structure: trans-4-fluoro-L-proline. The strategic placement of a fluorine atom onto the proline ring introduces unique stereoelectronic properties that researchers leverage to design novel compounds. These compounds can probe, modulate, or inhibit the function of specific biological targets that are implicated in the pathophysiology of various neurological diseases. The incorporation of the fluoroproline scaffold can enhance metabolic stability, control the puckering of the pyrrolidine ring, and influence peptide bond conformation, making it an invaluable tool for developing targeted therapeutic agents. nih.gov
Research efforts have utilized molecules derived from fluorinated proline analogs to interact with several potential therapeutic targets relevant to neurological conditions. These investigations help to elucidate the function of these targets and establish a foundation for developing new treatments for neurodegenerative and psychiatric disorders.
Prolyl Oligopeptidase (POP)
Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that is a subject of significant investigation for its role in neurological health. nih.gov The enzyme is capable of modulating the levels of various neuropeptides and hormones in the brain that contain a proline residue. nih.gov Due to its activity and involvement in cellular signaling, POP has been identified as a promising therapeutic target for cognitive and neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.govresearchgate.net
The development of POP inhibitors is an active area of research. Studies have shown that the core structure of these inhibitors is critical for their efficacy. In one comparative study, the introduction of a fluorine atom into an inhibitor's structure resulted in a nearly three-fold increase in inhibitory potency compared to its non-fluorinated version, highlighting the advantageous role of fluorine in ligand design. researchgate.net Furthermore, research into the effects of POP inhibition has yielded promising results for Parkinson's disease pathology. The use of a small molecule POP inhibitor was found to stimulate autophagy and reduce the aggregation of oligomeric alpha-synuclein (B15492655), a key protein implicated in the progression of Parkinson's. nih.gov A subsequent study demonstrated that a POP inhibitor could decrease intracellular deposits of alpha-synuclein preformed fibrils in neuron-like cells, suggesting a direct mechanism for clearing pathological protein aggregates. nih.gov
Proline-Metabolizing Enzymes
The metabolism of proline itself is linked to neurological function, and imbalances can be associated with neurological symptoms. csbsju.edunih.gov Enzymes that control proline levels are therefore considered potential therapeutic targets.
Proline Oxidase (PRODH): This enzyme catalyzes the first step in the metabolic breakdown of L-proline. csbsju.edu Research involving fluorinated proline analogs has shown that 4,4-difluoro-L-proline can act as an irreversible inhibitor of proline oxidase. csbsju.edu This finding suggests that molecules derived from a fluoroproline scaffold could be used to modulate proline metabolism in the brain, which may have therapeutic implications for disorders where this pathway is dysregulated. csbsju.edunih.gov
Collagen Prolyl 4-Hydroxylase (CP4H): This enzyme is responsible for the post-translational hydroxylation of proline residues to form hydroxyproline, a modification essential for the structural stability of collagen. nih.govnih.gov While collagen is often associated with connective tissue, its synthesis and the function of the extracellular matrix are also important in the central nervous system. A study found that a small peptide containing a (2S,4S)-4-fluoroproline residue could serve as a substrate for human CP4H-1. nih.gov Related enzymes, such as hypoxia-inducible factor (HIF) prolyl-hydroxylases, are key targets for conditions like stroke and ischemia, further underscoring the therapeutic potential of targeting prolyl hydroxylases in the nervous system. wikipedia.org
Glycine (B1666218) Transporters (GlyT)
Glycine transporters, particularly GlyT1, play a critical role in regulating neurotransmission by controlling the concentration of the neurotransmitter glycine in the synaptic cleft. Glycine is a required co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a receptor system crucial for learning, memory, and synaptic plasticity, and whose hypofunction is implicated in schizophrenia. nih.gov Potent and selective inhibitors of GlyT1 can enhance NMDA receptor function and have been investigated as a potential treatment for schizophrenia. nih.gov The development of inhibitors for amino acid transporters often involves creating molecules that mimic the structure of the natural substrate. While specific examples directly incorporating trans-4-fluoro-L-proline are not prominent, the use of amino acid-like scaffolds is a central strategy in this field, making it a rational area for the future application of novel fluorinated proline derivatives. nih.gov
The table below summarizes the research findings regarding the use of molecules containing a fluoroproline core to identify and characterize potential therapeutic targets for neurological diseases.
| Potential Therapeutic Target | Molecule Class / Example | Observed Effect | Relevance to Neurological Disease |
|---|---|---|---|
| Prolyl Oligopeptidase (POP/PREP) | Fluorinated Inhibitors | 3-fold increase in inhibitory potency compared to non-fluorinated analog. researchgate.net | Target for Alzheimer's, Parkinson's, and cognitive impairment. nih.gov |
| Prolyl Oligopeptidase (POP/PREP) | POP inhibitor (KYP-2407) | Stimulates autophagy and increases degradation of α-synuclein fibrils. nih.gov | Potential to clear pathological protein aggregates in Parkinson's disease. nih.gov |
| Proline Oxidase (PRODH) | 4,4-difluoro-L-proline | Irreversible inhibition of the enzyme. csbsju.edu | Modulation of proline metabolism, which is linked to neurological disorders. csbsju.edunih.gov |
| Collagen Prolyl 4-Hydroxylase (CP4H) | Peptide containing (2S,4S)-4-fluoroproline | Acts as a substrate for the enzyme. nih.gov | Related prolyl hydroxylases are targets for stroke and ischemia. wikipedia.org |
| Glycine Transporter 1 (GlyT1) | Amino acid-like inhibitors | Enhances NMDA receptor-mediated responses. nih.gov | Target for disorders with NMDA receptor hypofunction, such as schizophrenia. nih.gov |
Catalytic and Organic Synthesis Applications of N Boc Trans 4 Fluoro L Proline
Utilization in Asymmetric Organocatalysis and Chiral Ligand Design
N-Boc-trans-4-fluoro-L-proline serves as a crucial starting material for the synthesis of various chiral catalysts and ligands. The presence of the fluorine atom can influence the electronic properties and conformational preferences of these molecules, leading to enhanced catalytic activity and stereoselectivity in asymmetric reactions.
Preparation of Pyrrolidinone-Based Catalysts
The pyrrolidine (B122466) ring of this compound provides a robust scaffold for the construction of pyrrolidinone-based catalysts. These catalysts are instrumental in promoting a variety of asymmetric transformations. The synthesis often involves modifications of the carboxylic acid and the secondary amine functionalities after the removal of the Boc protecting group. The strategic placement of the fluorine atom can impart unique stereoelectronic effects that are beneficial for catalytic efficiency and enantioselectivity.
Synthesis of Schiff Base Complexes and Metal-Proline Ligands
This compound is a precursor for the synthesis of benzophenone-based ligands, which can then be used to form metal complexes, such as Ni(II) Schiff base complexes. sigmaaldrich.com Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. bibliomed.orgnih.govnih.govekb.eg The secondary amine of the proline ring system, after deprotection, can react to form an imine, a key functional group in Schiff base ligands. nih.gov The carboxylic acid and the secondary amine of this compound can also coordinate to metal centers, forming stable five-membered rings. ossila.com For instance, palladium(II) complexes with L-proline ligands have been investigated for their catalytic activity. ossila.com
The general synthetic route to Schiff base metal complexes involves the reaction of a metal salt with a pre-synthesized Schiff base ligand or an in situ method where the metal, amine, and carbonyl compound react in one pot. bibliomed.org The resulting metal-proline complexes, influenced by the electronic properties of the fluorine substituent, can act as effective chiral catalysts.
Application in Asymmetric Organic Reactions (e.g., Olefination)
Catalysts derived from this compound have shown promise in asymmetric organic reactions. A notable example is their application in catalytic olefination reactions. A palladium(II) complex incorporating an L-proline ligand has been demonstrated to yield an enantiomeric excess of up to 24% in such reactions. ossila.com The stereochemical outcome of these reactions is directly influenced by the chiral environment created by the fluorinated proline-based ligand.
Development of Chiral Probes for Enantiomeric Analysis
The fluorine atom in this compound provides a unique handle for enantiomeric analysis, particularly utilizing ¹⁹F NMR spectroscopy.
¹⁹F NMR Spectroscopy for Chiral Discrimination
¹⁹F NMR spectroscopy is a powerful technique for chiral discrimination due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. researchgate.net Chiral derivatizing agents containing a fluorine atom can be used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for their differentiation and quantification.
This compound can be used to create such chiral probes. For example, it can be reacted with 2-fluoro-5-nitrobenzaldehyde (B1301997) through a nucleophilic aromatic substitution to produce a ¹⁹F NMR chiral probe. ossila.com When this probe reacts with a racemic mixture of a chiral analyte, it forms two diastereomeric products that can be distinguished by their unique ¹⁹F NMR chemical shifts. researchgate.net
Determination of Enantiomeric Purity of Chiral Amino Acids
The chiral probes derived from this compound are particularly useful for determining the enantiomeric purity of chiral amino acids. ossila.com The probe reacts with the amino group of the amino acid to form diastereomeric amides. The relative integration of the distinct ¹⁹F NMR signals corresponding to these diastereomers provides a direct measure of the enantiomeric excess (ee) of the amino acid sample. researchgate.net This method offers a reliable and often straightforward alternative to other techniques like chiral high-performance liquid chromatography (HPLC) for the determination of enantiomeric purity. nih.govcat-online.comnih.gov
Intermediate in the Synthesis of Complex Organic Architectures
The strategic placement of a fluorine atom in the proline ring significantly influences the molecule's conformation and electronic properties. This makes this compound a powerful tool for chemists to dictate the three-dimensional arrangement of atoms in a target molecule, a critical aspect in the design of biologically active compounds.
Facile Synthesis via Multiple Functional Groups
The structure of this compound incorporates multiple functional groups that can be selectively manipulated to build intricate molecular frameworks. ossila.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other sites of the molecule. The carboxylic acid group provides a handle for forming amide bonds, a fundamental linkage in peptides and many pharmaceuticals. ossila.com The fluorine atom, while sterically small, exerts a powerful inductive effect, influencing the reactivity of neighboring atoms and providing a site for potential further functionalization or for enhancing the metabolic stability of the final compound. nih.gov
The presence of these distinct functional groups allows for a stepwise and controlled synthesis, where different parts of the molecule can be assembled in a specific order. For instance, the carboxylic acid can be activated to react with an amine, forming a peptide bond, while the Boc group remains intact. Subsequently, the Boc group can be removed under specific conditions to reveal the secondary amine, which can then participate in further reactions. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.
Building Block for Pharmaceutical Intermediates
The unique properties of this compound make it a highly sought-after building block in the synthesis of pharmaceutical intermediates. ossila.comnih.gov The incorporation of fluorine into drug candidates is a common strategy to improve their pharmacological profile, including metabolic stability, bioavailability, and binding affinity to their biological targets. nih.gov
Research has demonstrated the utility of this compound in the synthesis of various biologically active compounds. For example, it has been used as a key component in the preparation of potent and selective inhibitors of αvβ1 integrin, a protein involved in cell adhesion and signaling processes. ossila.com Derivatives synthesized from this compound have shown inhibitory activity at nanomolar concentrations. ossila.com
Furthermore, this fluorinated proline derivative serves as a precursor for the synthesis of conformationally constrained amino acid analogs. These analogs are valuable tools in drug discovery and protein engineering, as they can help to lock a peptide or protein into a specific bioactive conformation. The synthesis of these complex structures often begins with commercially available N-Boc-4-hydroxy-L-proline, which is then converted to this compound through a series of chemical transformations. guidechem.comacs.org This highlights the central role of this compound as a key intermediate in accessing these valuable molecular architectures.
The versatility of this compound is further showcased in its use in the synthesis of ligands for metal complexes. For instance, it has been employed in the preparation of benzophenone-based ligands that can coordinate with metal ions like Nickel(II) to form Schiff base complexes. sigmaaldrich.com Palladium(II) complexes incorporating proline-type ligands have also been explored for their catalytic activity in reactions like olefinations. ossila.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 203866-14-2 | ossila.com |
| Molecular Formula | C10H16FNO4 | ossila.com |
| Molecular Weight | 233.24 g/mol | ossila.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 115-119 °C | sigmaaldrich.com |
| Optical Activity | [α]22/D -65.0±5°, c = 1 in chloroform | sigmaaldrich.com |
Advanced Methodological and Mechanistic Studies on N Boc Trans 4 Fluoro L Proline and Its Derivatives
Computational Modeling and Molecular Dynamics Simulations
Computational chemistry has become an indispensable tool for understanding the nuanced behavior of complex organic molecules like N-Boc-trans-4-fluoro-L-proline. Through modeling and simulations, researchers can predict molecular properties and rationalize experimental observations at an atomic level.
The conformational landscape of proline derivatives is defined by two key features: the pucker of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding amide bond. Computational methods, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, are crucial for predicting the preferred conformations of this compound.
The pyrrolidine ring is not planar, instead adopting envelope or half-chair conformations where certain atoms deviate from a plane. nih.gov These puckers are generally categorized as Cγ-endo (where Cγ is on the same side as the carboxyl group) or Cγ-exo (where Cγ is on the opposite side). For (2S,4R)-4-fluoroproline (the 'trans' isomer), the fluorine atom introduces a strong stereoelectronic bias known as the gauche effect. nih.govcopernicus.org This effect, an attraction between vicinal electron-withdrawing groups, stabilizes a Cγ-exo pucker, where the C-F bond is oriented anti-periplanar to an adjacent C-C bond. nih.gov Early NMR analysis quantified this preference, showing that the trans-isomer, (4R)-fluoroproline (Flp), favors the exo pucker by a ratio of approximately 6:1. nih.gov Molecular dynamics simulations further complement these findings by exploring the dynamic nature of these conformations and their interconversion in solution. nih.govcrick.ac.uk These simulations can model the influence of solvent and temperature on the conformational equilibrium, providing a more complete picture than static calculations alone. nih.govcrick.ac.uk
The major rotamers of N-Boc-fluoroproline derivatives are influenced by both the amide bond rotation (trans/cis) and the pyrrolidine ring pucker (Cγ-exo/endo). researchgate.net Computational studies combined with experimental data from NMR and small-angle X-ray scattering (SAXS) have been effectively used to characterize these distinct sub-ensembles. crick.ac.uk
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound and explaining the high degree of selectivity often observed. A key reaction is the nucleophilic fluorination of N-Boc-4-hydroxy-L-proline derivatives to produce the target compound. nih.gov
In syntheses of fluoroprolines, intramolecular side reactions can be problematic, leading to byproducts. For instance, using smaller N-protected proline methyl esters can lead to intramolecular participation of the ester carbonyl, resulting in a loss of stereochemical control. nih.gov Computational studies can model the transition states of both the desired reaction and potential side reactions. These models can demonstrate how sterically bulky protecting groups, such as the N-Boc and tert-butyl ester groups, raise the energy barrier for undesired intramolecular pathways. nih.govacs.org By making the undesired transition state sterically inaccessible, these bulky groups ensure that the reaction proceeds with high stereospecificity, yielding a single diastereomer. nih.govacs.org This predictive power allows for the rational design of precursors that maximize the yield and purity of the desired product, such as this compound. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
The definitive characterization of the structure and conformation of this compound relies on a combination of advanced spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying fluorinated proline derivatives in solution. Both ¹H and ¹⁹F NMR provide detailed insights into molecular structure and conformation. nih.gov The presence of the electronegative fluorine atom helps to disperse the otherwise crowded signals in the ¹H NMR spectrum of proline, which simplifies analysis and allows for more accurate calculations of coupling constants using the Karplus equation. nih.gov
¹⁹F NMR is particularly powerful for this class of compounds. copernicus.org The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes. researchgate.netossila.com This sensitivity allows researchers to distinguish between the Cγ-endo and Cγ-exo puckers of the pyrrolidine ring and to identify the populations of cis and trans amide bond isomers. researchgate.netresearchgate.net For example, in 4,4-difluoroproline derivatives, the pseudo-axial and pseudo-equatorial fluorines exhibit distinct chemical shifts, with the difference (Δδ) being significantly larger for the cis amide conformer compared to the trans. researchgate.net This principle extends to monofluorinated compounds, where the ¹⁹F chemical shift provides a clear signature of the dominant conformation. nih.gov The technique is so sensitive that derivatives of trans-4-fluoro-L-proline have been developed as chiral derivatizing agents for the rapid enantiomeric analysis of multicomponent amine mixtures by ¹⁹F NMR. nih.govossila.com
| Compound/Derivative | Technique | Key Observation | Significance | Reference |
|---|---|---|---|---|
| Ac-(4R)-Flp-OMe | ¹H NMR | Dispersed proton signals | Enables accurate calculation of coupling constants and conformational analysis. | nih.gov |
| (4R)-N-Boc-L-fluoroproline | ¹⁹F & ¹H NMR | Distinct signals for different rotamers (cis/trans amide, exo/endo pucker). | Allows for the identification and quantification of different conformers in solution. | researchgate.netresearchgate.net |
| Ac-Dfp-OMe | ¹⁹F NMR | Chemical shift difference (ΔδFF) between diastereotopic fluorines is larger for cis-amide (9.5–20 ppm) vs. trans-amide (0–3 ppm). | Provides a sensitive probe for cis-trans isomerism of the prolyl amide bond. | researchgate.net |
| trans-4-fluoro-l-proline derivatives | ¹⁹F NMR | Used as a chiral derivatizing agent for amine analysis. | Demonstrates high sensitivity of ¹⁹F NMR to the local chiral environment. | nih.gov |
While NMR provides information about the molecule's conformation in solution, X-ray crystallography gives an unambiguous determination of its absolute configuration and preferred conformation in the solid state. nih.gov For chiral molecules like this compound, this technique is the gold standard for confirming the stereochemistry at both the Cα and C4 positions. acs.org
The synthesis of fluoroproline derivatives often involves reactions that could potentially invert stereocenters. X-ray diffraction analysis of the final product or key intermediates provides definitive proof of the stereochemical outcome. acs.orgacs.org For example, in syntheses designed to produce single stereoisomers of fluorinated prolines, X-ray crystallography has been used to confirm that the desired configuration was achieved and that no epimerization occurred. nih.govacs.org The resulting crystal structures also reveal precise bond lengths, bond angles, and the solid-state ring pucker, providing data that can be used to validate and refine computational models. nih.govnih.gov
Mechanistic Insights into Reactivity and Stereospecificity
The reactivity and stereospecificity of this compound are governed by a combination of stereoelectronic and steric effects. The fluorine atom at the C4 position and the bulky N-Boc group play crucial, synergistic roles.
The primary mechanistic driver is the strong inductive electron-withdrawing effect of the fluorine atom. nih.gov This effect polarizes the C-F bond and influences the entire pyrrolidine ring, leading to a distinct conformational preference. As established by computational and spectroscopic studies, the gauche effect in the trans-isomer forces the pyrrolidine ring into a Cγ-exo pucker. nih.govcopernicus.org This pre-organized conformation dictates how the molecule presents itself to incoming reagents, thereby influencing the stereochemical course of subsequent reactions. By locking the ring into a specific pucker, the fluorine substituent effectively removes conformational ambiguity and directs reactions to occur on a specific face of the molecule.
Furthermore, the fluorine atom diminishes the double-bond character of the preceding amide bond by withdrawing electron density from the proline nitrogen. nih.gov This lowers the rotational barrier, accelerating cis-trans isomerization, a critical factor in peptide and protein folding kinetics. nih.govresearchgate.net
The steric bulk of the N-tert-butoxycarbonyl (Boc) group provides a complementary mechanistic control element. In reactions like nucleophilic fluorination of a hydroxyproline (B1673980) precursor, the large size of the Boc group, often combined with a bulky ester group, effectively shields one face of the molecule. nih.govacs.org This steric hindrance prevents undesired intramolecular reactions, such as the participation of a carbonyl group that would lead to byproducts with retained stereochemistry. nih.gov By blocking these alternative pathways, the Boc group ensures that the reaction proceeds via the intended SN2-like mechanism, resulting in a clean inversion of configuration and the formation of a single diastereomer. nih.govacs.org This interplay between the conformational control exerted by the fluorine atom and the steric shielding provided by the Boc group is fundamental to the predictable reactivity and high stereospecificity of this compound in chemical synthesis.
Understanding Nucleophilic Aromatic Substitution Pathways
The synthesis of fluorinated prolines, including this compound, often involves nucleophilic substitution reactions on a suitably protected and activated hydroxyproline precursor. A common strategy employs the displacement of a leaving group, such as a sulfonyloxy group (e.g., tosylate or mesylate), at the C4 position of a proline derivative with a fluoride (B91410) ion. nih.gov The stereochemical outcome of this Sₙ2 reaction is typically an inversion of configuration at the reaction center.
For instance, the synthesis of cis-4-fluoro-L-proline derivatives proceeds from trans-4-hydroxy-L-proline precursors, and conversely, trans-4-fluoro-L-proline derivatives are synthesized from cis-4-hydroxy-L-proline. nih.gov The choice of fluorinating agent is critical. While early attempts with organic fluorinating agents often resulted in mixtures of diastereomers, modern methods utilizing reagents like morpholinosulfur trifluoride have demonstrated high stereoselectivity. nih.govnih.gov
The efficiency and stereoselectivity of the nucleophilic fluorination are influenced by several factors, including the nature of the protecting groups on the proline nitrogen and the carboxyl group. The use of the tert-butoxycarbonyl (Boc) group for the nitrogen and a tert-butyl ester for the carboxylic acid has been shown to be effective in preventing undesirable side reactions and facilitating a clean inversion of configuration. nih.gov
A key consideration in these substitution reactions is the potential for competing elimination reactions, which can lead to the formation of dehydroproline derivatives. This was observed in an attempted nucleophilic fluorination of a tosylated hydroxyproline derivative using tetrabutylammonium (B224687) fluoride (TBAF), which resulted in the elimination of tosic acid. nih.gov
The table below summarizes a successful approach to synthesizing a fluorinated proline derivative, highlighting the key reagents and outcomes.
| Starting Material | Key Reagents | Product | Key Outcome | Reference |
| (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester | Single diastereomer with complete inversion of configuration | nih.gov |
Analysis of Intramolecular Side Reactions during Fluorination
A significant challenge in the synthesis of 4-fluoroproline (B1262513) derivatives is the occurrence of intramolecular side reactions, which can compromise the yield and stereochemical purity of the desired product. One of the most prominent side reactions involves the intramolecular participation of the ester carbonyl group at the C-terminus of the proline ring. nih.govacs.org
This neighboring group participation can lead to the formation of an oxazolinium or similar cyclic intermediate. The subsequent attack of the fluoride ion on this intermediate can result in a product with retention of configuration, rather than the expected inversion. This side reaction has been reported to lead to the formation of a fluoroproline byproduct with retention of configuration in up to 17% yield. nih.govacs.org
To mitigate this intramolecular side reaction, a key strategy is to increase the steric bulk around the participating carbonyl group. It has been proposed and demonstrated that using a sterically hindered ester, such as a tert-butyl ester, effectively prevents the intramolecular participation of the carbonyl oxygen. nih.govacs.org The bulkiness of the tert-butyl group creates a steric shield that hinders the approach of the carbonyl oxygen to the C4 position, thereby favoring the direct Sₙ2 displacement by the fluoride ion and leading to a clean inversion of configuration.
The following table outlines the effect of the ester group on the outcome of the fluorination reaction.
| Proline Derivative | Fluorinating Agent | Outcome | Reference |
| Proline derivative with a less bulky ester | Nucleophilic fluoride source | Formation of a byproduct with retention of configuration (17%) due to intramolecular participation of the ester carbonyl. | nih.govacs.org |
| N-Boc-L-proline tert-butyl ester | Morpholinosulfur trifluoride | Minimized intramolecular reactions, yielding a single diastereomer with inversion of configuration. | nih.govacs.org |
Future Research Directions and Translational Potential
Emerging Applications in Protein Engineering and Design
The introduction of fluorinated proline analogs into polypeptide chains is a powerful tool for modulating protein structure and stability. ljmu.ac.uk The electron-withdrawing nature of the fluorine atom in N-Boc-trans-4-fluoro-L-proline significantly influences the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond, which are critical determinants of protein folding and function. researchgate.netnih.gov
Research has shown that substituting proline with 4-fluoroprolines can alter the thermodynamic stability of proteins. nih.gov Specifically, the trans isomer of 4-fluoro-L-proline, which is synthesized from the N-Boc protected form, has a strong preference for the trans conformation of the amide bond. nih.gov This property can be harnessed to stabilize specific protein folds or to investigate the role of prolyl isomerization in protein misfolding diseases, such as those involving amyloid assembly. ljmu.ac.uk
Furthermore, the fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. acs.orgljmu.ac.uk This allows for detailed investigation of protein conformation, dynamics, and interactions without the need for larger, more disruptive probes. ljmu.ac.uk Future applications will likely focus on using novel fluorinated prolines like this compound for the de novo design of proteins with new functions and for gaining deeper insights into complex biological systems through sophisticated NMR techniques. ljmu.ac.uk
Table 1: Impact of Fluorination on Proline Properties in Protein Engineering
| Property | Effect of trans-4-Fluoro-L-proline Incorporation | Research Application |
|---|---|---|
| Pyrrolidine Ring Pucker | Enforces a specific ring conformation due to stereoelectronic effects. nih.gov | Precisely controlling local peptide backbone structure. |
| Peptide Bond Isomerization | Biases towards the trans conformation, accelerating cis/trans isomerization. nih.govnih.gov | Stabilizing desired protein folds; studying protein folding kinetics. researchgate.net |
| Thermodynamic Stability | Can enhance protein stability by pre-organizing the peptide backbone. nih.gov | Engineering more robust and stable proteins for therapeutic or industrial use. |
| ¹⁹F NMR Reporter | Provides a sensitive, non-perturbative probe for structural analysis. ljmu.ac.uk | Monitoring conformational changes, protein-ligand binding, and dynamics. acs.org |
Exploration of Novel Synthetic Pathways and Process Intensification
The accessibility of this compound is crucial for its widespread application. While methods for its synthesis exist, future research is directed towards developing more efficient, scalable, and sustainable synthetic routes. acs.org A common strategy involves the deoxyfluorination of N-Boc-4-hydroxy-L-proline derivatives. acs.org
Recent advancements have focused on optimizing this process. For instance, using a sterically bulky tert-butyl ester group during fluorination can prevent intramolecular side reactions, leading to a single diastereomer as the sole product. acs.orgnih.gov Another key area is the development of automated synthesis protocols, particularly for producing radiolabeled versions like trans-4-[¹⁸F]fluoro-L-proline for Positron Emission Tomography (PET) imaging. nih.gov These automated methods combine efficient nucleophilic fluorination with mild, single-step deprotection, significantly reducing synthesis time. nih.gov
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another important frontier. Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic resolutions, offer a promising pathway to highly pure chiral fluorinated building blocks. chimia.ch Exploring novel fluorinating agents and catalytic systems, such as those using transition metal complexes, could further improve the selectivity and yield of these reactions, making the large-scale production of this compound more economically viable. numberanalytics.comchimia.ch
Table 2: Overview of Synthetic Strategies for Fluorinated Prolines
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Deoxyfluorination | Replacement of a hydroxyl group in a precursor like N-Boc-4-hydroxy-L-proline with fluorine. acs.org | Utilizes readily available starting materials. acs.org |
| Automated Radiosynthesis | Automated process for nucleophilic radiofluorination and deprotection. nih.gov | Rapid, reproducible synthesis of ¹⁸F-labeled compounds for PET imaging. acs.orgnih.gov |
| Chemo-enzymatic Methods | Combines chemical synthesis with enzymatic processes for asymmetric transformation or resolution. chimia.ch | High enantiomeric purity; complementary to purely chemical methods. chimia.ch |
| Catalytic Fluorination | Use of catalysts, such as transition metals or chiral organocatalysts, to improve reaction efficiency and selectivity. chimia.chmdpi.com | Potential for higher yields, improved safety, and enantioselective synthesis. numberanalytics.com |
Untapped Potential in Advanced Pharmaceutical Development
The incorporation of fluorine is a well-established strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. taylorandfrancis.comwikipedia.org The introduction of a fluorine atom can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. numberanalytics.comalfa-chemistry.com this compound serves as a valuable chiral building block for introducing fluorine into peptide-based drugs and other complex molecules. chemimpex.comamerigoscientific.com
The compound's ability to confer conformational rigidity can be exploited to design more potent and selective inhibitors of enzymes, such as proteases. nih.gov For example, fluoroproline-containing peptide analogs have been investigated as thrombin inhibitors for treating clotting diseases. nih.gov The defined stereochemistry of this compound allows for the rational design of peptidomimetics with optimized three-dimensional structures for target engagement.
Its derivatives have already shown promise as potent and selective inhibitors of integrins, which are cell adhesion receptors involved in cancer and fibrosis. ossila.com The untapped potential lies in exploring its incorporation into a wider range of therapeutic agents, from anticancer and antiviral agents to central nervous system drugs, where the unique properties of fluorine can address challenges such as poor pharmacokinetics or metabolic instability. numberanalytics.comstanford.edu As synthetic methods become more refined, the use of this building block is expected to expand, unlocking new opportunities in advanced pharmaceutical development.
Table 3: Potential Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Rationale for Use | Potential Benefit |
|---|---|---|
| Oncology | Integrin inhibition; stabilization of bioactive peptide conformations. alfa-chemistry.comossila.com | Development of targeted anticancer agents with improved efficacy. stanford.edu |
| Infectious Diseases | Design of protease inhibitors or other antiviral/antibacterial agents. numberanalytics.comstanford.edu | Enhanced metabolic stability and potency of anti-infective drugs. |
| Cardiovascular Disease | Development of enzyme inhibitors (e.g., thrombin inhibitors). nih.gov | Improved pharmacokinetic profiles and target selectivity. stanford.edu |
| Central Nervous System (CNS) | Modulation of peptide conformation to improve blood-brain barrier penetration or target affinity. stanford.edu | Creation of novel treatments for neurological disorders. |
| Inflammatory Diseases | Design of inhibitors for proteases or other mediators of inflammation. | Increased stability and bioavailability of anti-inflammatory peptides. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for large-scale preparation of N-Boc-trans-4-fluoro-L-proline, and how do reaction conditions influence yield and purity?
- Methodological Answer : A scalable synthesis involves deoxyfluorination of N-Boc-4-hydroxy-L-proline methyl ester using nosyl fluoride (13) under mild conditions (DMF, 60°C), achieving high yields (~80%) and purity (>97%). Critical parameters include temperature control (avoiding racemization) and stoichiometric ratios of the fluorinating agent . Post-reaction purification via recrystallization or column chromatography ensures removal of byproducts like nosyl adducts.
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Methodological Answer : Chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase) and polarimetry are standard for confirming enantiomeric purity. ¹⁹F NMR (376 MHz) is particularly effective for detecting diastereomeric impurities, as the fluorine atom’s chemical shift is sensitive to stereochemical changes .
Q. What are the key spectroscopic markers for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trans-4-fluoro substituent causes distinct splitting patterns in proline’s ring protons (e.g., δ 4.5–5.0 ppm for H-4 in trans configuration).
- ¹⁹F NMR : A single peak near δ -185 ppm confirms the absence of cis-fluoro byproducts .
- IR : Stretching vibrations for C-F (~1100 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does this compound enhance the sensitivity of ¹⁹F NMR for multicomponent chiral amine analysis?
- Methodological Answer : The fluorine atom’s high NMR sensitivity and stereochemical rigidity enable its use as a chiral derivatizing agent (CDApro). Derivatization of amines with CDApro generates diastereomeric pairs resolvable via ¹⁹F NMR, even for complex mixtures (e.g., 22 chiral amines). Key steps include optimizing pH (7–8) and reaction time (30–60 min) to ensure quantitative conversion .
Q. What role does this compound play in stabilizing protein conformations, such as in tau peptide studies?
- Methodological Answer : Incorporating this fluorinated proline at residue 270 in tau peptides shifts the prolyl equilibrium toward the trans conformation, mimicking phosphorylation-induced structural changes. This stabilizes β-sheet structures critical for studying aggregation-prone isoforms (e.g., 4R tau). Researchers should validate conformational effects via circular dichroism (CD) or X-ray crystallography .
Q. How can researchers address discrepancies in fluorination efficiency when scaling up synthesis?
- Methodological Answer : Batch-to-batch variability in fluorination often arises from trace moisture or incomplete Boc deprotection. Pre-drying solvents (DMF over molecular sieves) and monitoring reaction progress via TLC (ethyl acetate/hexane, 1:1) mitigate these issues. For industrial-scale processes, continuous flow systems improve heat distribution and reduce side reactions .
Q. What strategies are effective for analyzing enantiomeric excess (ee) of this compound derivatives in complex biological matrices?
- Methodological Answer : Coupling LC-MS with chiral stationary phases (e.g., Crownpak® CR+) allows ee determination in biological samples. Pre-column derivatization with Marfey’s reagent enhances UV detectability. For in situ analysis, ¹⁹F NMR offers rapid ee quantification without chromatographic separation .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
